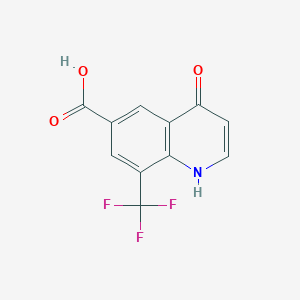
(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one is an organic compound characterized by the presence of a naphthalene ring, a furan ring, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the Butenone Moiety: The butenone moiety is formed through aldol condensation or similar reactions, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(5-Phenylfuran-2-yl)but-3-en-2-one: Similar structure but with a phenyl group instead of a naphthalene ring.
(E)-4-(5-(Thiophen-2-yl)furan-2-yl)but-3-en-2-one: Contains a thiophene ring instead of a naphthalene ring.
Uniqueness
(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one is unique due to the presence of both naphthalene and furan rings, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H14O2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(E)-4-(5-naphthalen-1-ylfuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C18H14O2/c1-13(19)9-10-15-11-12-18(20-15)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3/b10-9+ |
InChI Key |
YXAKZWQTTONZTO-MDZDMXLPSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(O1)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)C=CC1=CC=C(O1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


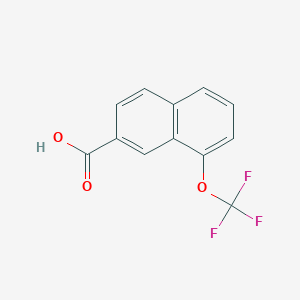
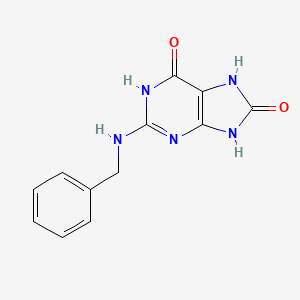


![1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)-](/img/structure/B11857951.png)
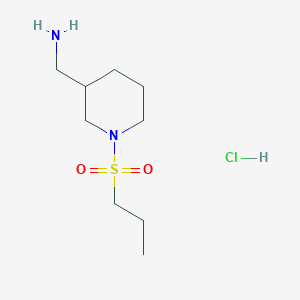


![1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester](/img/structure/B11857977.png)
![Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11857984.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11857992.png)
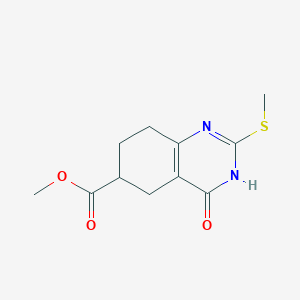
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)
